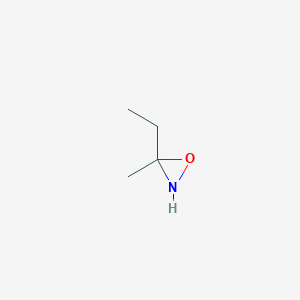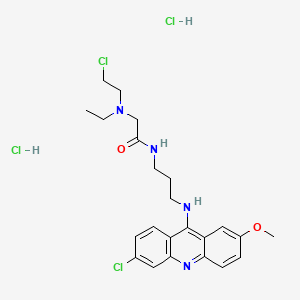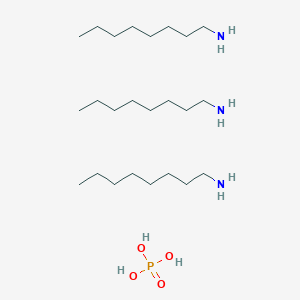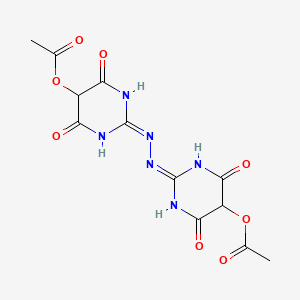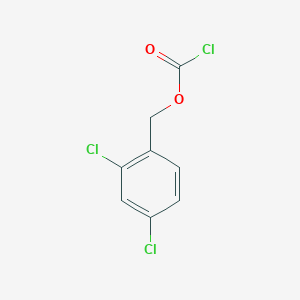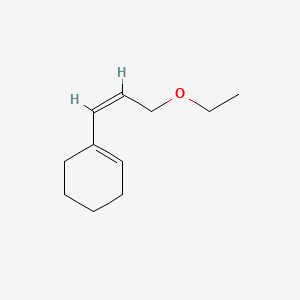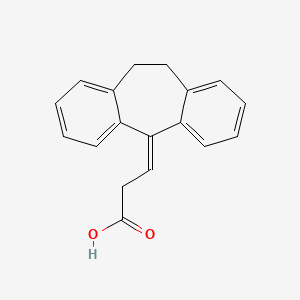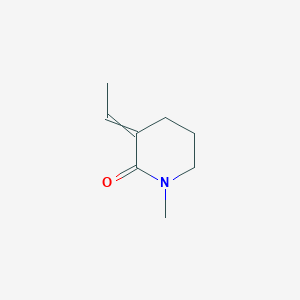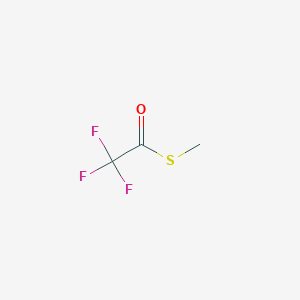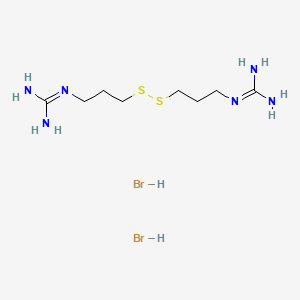
N,N'''-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a disulfide bond and guanidine groups, making it a versatile compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide typically involves the reaction of 3,1-propanedithiol with guanidine in the presence of a suitable oxidizing agent to form the disulfide bond. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain high-purity N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted guanidine derivatives.
Applications De Recherche Scientifique
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent for certain reactions.
Biology: Employed in studies involving protein folding and disulfide bond formation.
Medicine: Investigated for its potential radioprotective properties and as a chemopreventive agent.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.
Mécanisme D'action
The mechanism of action of N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide involves its ability to interact with biological molecules through its disulfide and guanidine groups. It can stabilize proteins by forming disulfide bonds and can also act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’‘’-(Dithiodi-2,1-ethanediyl)bisguanidine: Similar structure with a shorter carbon chain.
N,N’‘’-(Dithiodi-2,1-ethanediyl)bis-1,3-propanediamine: Known for its radioprotective properties.
Uniqueness
N,N’‘’-(Dithiodi-3,1-propanediyl)bisguanidine dihydrobromide is unique due to its specific disulfide bond and guanidine groups, which confer distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds may influence its stability and interaction with biological molecules.
Propriétés
Numéro CAS |
40775-03-9 |
|---|---|
Formule moléculaire |
C8H22Br2N6S2 |
Poids moléculaire |
426.2 g/mol |
Nom IUPAC |
2-[3-[3-(diaminomethylideneamino)propyldisulfanyl]propyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C8H20N6S2.2BrH/c9-7(10)13-3-1-5-15-16-6-2-4-14-8(11)12;;/h1-6H2,(H4,9,10,13)(H4,11,12,14);2*1H |
Clé InChI |
ANILMHFXORVZOV-UHFFFAOYSA-N |
SMILES canonique |
C(CN=C(N)N)CSSCCCN=C(N)N.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


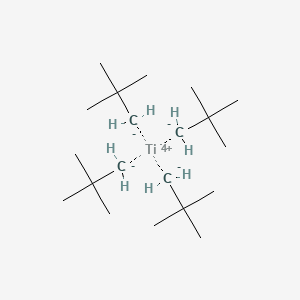
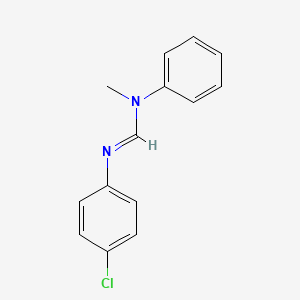
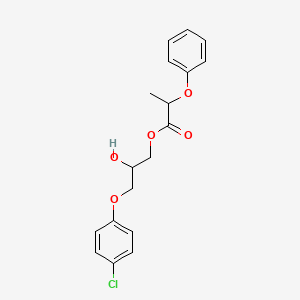
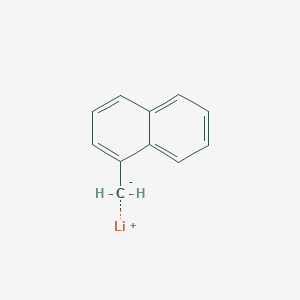
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
